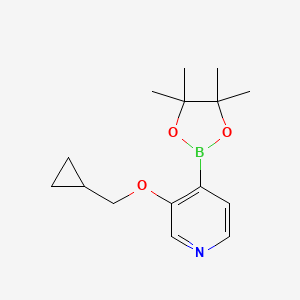
3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyridine derivative with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride, to form the cyclopropylmethoxy-substituted pyridine.
Attachment of the Dioxaborolane Moiety: The final step involves the reaction of the cyclopropylmethoxy-substituted pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)pyridine: Lacks the dioxaborolane moiety, making it less versatile in boron-mediated reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the cyclopropylmethoxy group, which may affect its reactivity and applications.
Uniqueness
3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both the cyclopropylmethoxy group and the dioxaborolane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
3-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H22BNO3
- Molecular Weight : 275.16 g/mol
- CAS Number : 1257553-87-9
The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a dioxaborolane moiety. This unique structure may contribute to its biological activity.
Research indicates that compounds containing boron and pyridine structures can act as enzyme inhibitors or modulators. The boron atom can form reversible covalent bonds with nucleophilic sites in enzymes, potentially altering their activity.
Anticancer Properties
Studies have shown that similar boron-containing compounds exhibit significant anticancer activity. For instance:
- Case Study 1 : A related compound demonstrated selective cytotoxicity against prostate cancer cells by inducing apoptosis through the mitochondrial pathway .
- Case Study 2 : Another study indicated that pyridine-boron derivatives could inhibit tumor growth in xenograft models .
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be absorbed well due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism may play a role in its bioavailability.
- Toxicity : Safety assessments indicate moderate toxicity levels; however, further studies are needed to establish a comprehensive safety profile .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H22BNO3 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-9-13(12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
InChI Key |
NOCGJQOBUZNNAR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















